molecular formula C14H6N4O12 B091566 Bis(2,4-dinitrophenyl) oxalate CAS No. 16536-30-4

Bis(2,4-dinitrophenyl) oxalate

Cat. No. B091566
CAS RN: 16536-30-4
M. Wt: 422.22 g/mol
InChI Key: CBZOGAWUNMFXFQ-UHFFFAOYSA-N
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Description

Bis(2,4-dinitrophenyl) oxalate, also known as DNPO, is a chemiluminescence reagent . It is used in glow sticks as a source of 1,2-dioxetanedione . Other chemicals related to DNPO used in glow sticks include bis(2,4,6-trichlorophenyl)oxalate (TCPO) and bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl)oxalate (CPPO) .


Molecular Structure Analysis

The linear formula of Bis(2,4-dinitrophenyl) oxalate is [-CO2C6H3(NO2)2]2 . It has a molecular weight of 422.22 .


Chemical Reactions Analysis

Bis(2,4-dinitrophenyl) oxalate is known to produce chemiluminescence when oxidized by hydrogen peroxide in the presence of a polycyclic aromatic hydrocarbon . The kinetics of the imidazole-catalyzed decomposition of DNPO has been investigated using the stopped-flow technique .


Physical And Chemical Properties Analysis

Bis(2,4-dinitrophenyl) oxalate appears as a white crystalline powder . It has a density of 1.759 g/cm^3 . The melting point is 189-190°C .

Scientific Research Applications

Chemiluminescence Reagent

DNPO is a chemiluminescence reagent . Chemiluminescence is the emission of light (luminescence) as the result of a chemical reaction. This property of DNPO can be used in various scientific research fields such as biochemistry and analytical chemistry.

Oxidation Studies

The chemiluminescence produced in the oxidation of DNPO by hydrogen peroxide in the presence of a polycyclic aromatic hydrocarbon was monitored by spectroscopic methods . This application is particularly useful in studying the kinetics of oxidation reactions.

Decomposition Studies

The kinetics of the imidazole-catalyzed decomposition of DNPO was investigated by the stopped-flow technique . This application provides valuable insights into the decomposition mechanisms of complex organic compounds.

Detection of Fluorescent Compounds

DNPO has been used in the detection of the fluorescent compound dansylalanine in buffer solution by flow injection analysis . This application is significant in the field of fluorescence spectroscopy and can be used to detect and quantify various fluorescent compounds.

Safety and Hazards

Bis(2,4-dinitrophenyl) oxalate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for Bis(2,4-dinitrophenyl) oxalate are not mentioned in the sources, its use as a chemiluminescence reagent suggests potential applications in analytical chemistry, such as the detection of fluorescent compounds in flow injection analysis .

properties

IUPAC Name

bis(2,4-dinitrophenyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N4O12/c19-13(29-11-3-1-7(15(21)22)5-9(11)17(25)26)14(20)30-12-4-2-8(16(23)24)6-10(12)18(27)28/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZOGAWUNMFXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167934
Record name Bis(2,4-dinitrophenyl) oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,4-dinitrophenyl) oxalate

CAS RN

16536-30-4
Record name Bis(2,4-dinitrophenyl) oxalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16536-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2,4-dinitrophenyl) oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016536304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2,4-dinitrophenyl) oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,4-dinitrophenyl) Oxalate [Chemiluminescence reagent for the determination of fluorescent compounds by HPLC and FIA]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(2,4-DINITROPHENYL) OXALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4Q7NQ4ENT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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